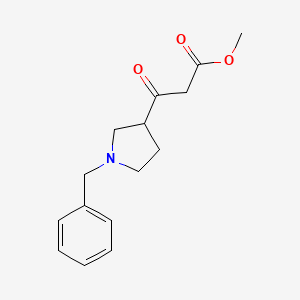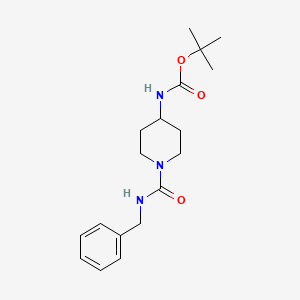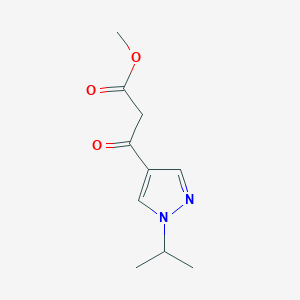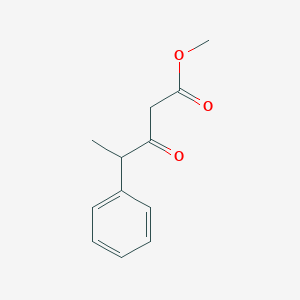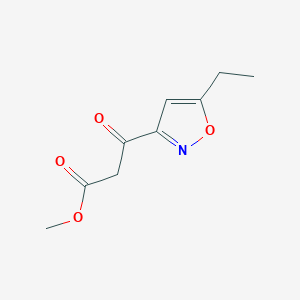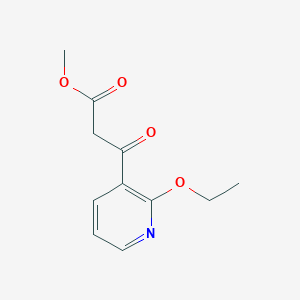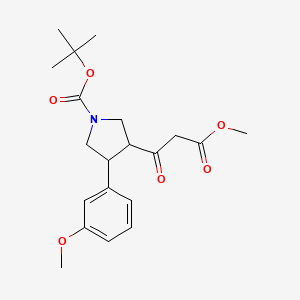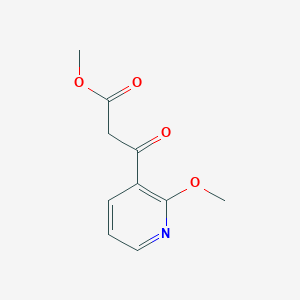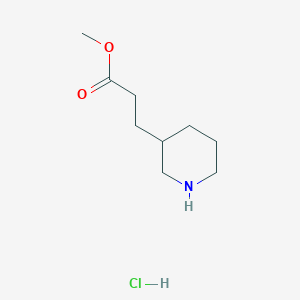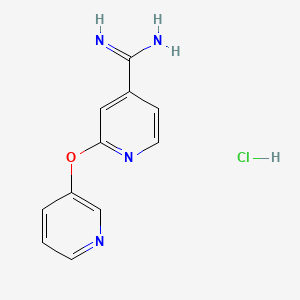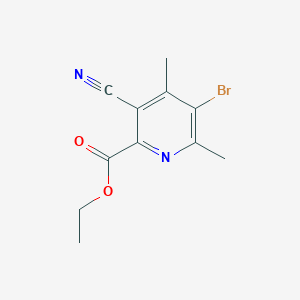
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate
Descripción general
Descripción
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate is a synthetic compound . It has a molecular formula of C11H11BrN2O2 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Vasodilation Properties
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate derivatives have shown potential in the synthesis of compounds with vasodilation properties. Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, demonstrating significant vasodilation potency in tests using isolated thoracic aortic rings of rats (Girgis et al., 2008).
Cardiotonic Activity
Research by Mosti et al. (1992) involved synthesizing ethyl and methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids. These compounds, as analogues of milrinone, showed notable positive inotropic activity, suggesting potential applications in cardiotonic treatments (Mosti et al., 1992).
Antibacterial Properties
Abdel‐Latif et al. (2019) explored the use of a derivative, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for constructing new polyheterocyclic ring systems. These systems demonstrated noteworthy in vitro antibacterial properties (Abdel‐Latif et al., 2019).
Antihypertensive Activity
Kumar and Mashelker (2006) synthesized Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, which are anticipated to have antihypertensive activity, highlighting the potential medical applications of these compounds in managing hypertension (Kumar and Mashelker, 2006).
Molecular Structure Studies
Research on the structural aspects of related compounds provides insights into their properties. Mirković et al. (2014) conducted an experimental and theoretical study on the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, contributing to a deeper understanding of the molecular structure and stability of these compounds (Mirković et al., 2014).
Synthesis of Macrocyclic Antibiotics
In the field of antibiotic synthesis, Okumura et al. (1998) demonstrated the synthesis of the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, a key component in the total synthesis of macrocyclic antibiotics like GE 2270 A (Okumura et al., 1998).
Propiedades
IUPAC Name |
ethyl 5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-4-16-11(15)10-8(5-13)6(2)9(12)7(3)14-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKISKUFLWWXQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C(=C1C#N)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)

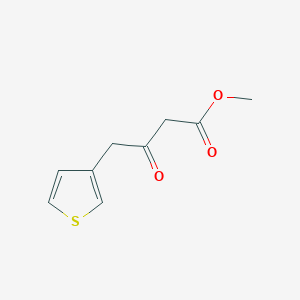
![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)
